6-Methylcyclohexene-1-carbonyl chloride
Description
6-Methylcyclohexene-1-carbonyl chloride is an organic compound characterized by a cyclohexene ring with a methyl group and a carbonyl chloride functional group
Properties
CAS No. |
72622-71-0 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
6-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3 |
InChI Key |
YZSPCUFGCNOYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of 6-Methylcyclohexene-1-Carboxylic Acid
The most industrially viable method involves converting 6-methylcyclohexene-1-carboxylic acid to its acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosgene (COCl₂). This single-step process is catalyzed by N,N-disubstituted formamides, which enhance reaction efficiency and product purity.
Reaction Mechanism and Conditions
The carboxylic acid reacts with excess chlorinating agent in the presence of a catalyst adduct formed between the formamide and hydrogen chloride (HCl). The general reaction proceeds as follows:
$$
\text{RCOOH + SOCl}2 \xrightarrow{\text{catalyst}} \text{RCOCl + SO}2 + \text{HCl}
$$
Key parameters include:
- Temperature : 20–60°C (optimal for minimizing side reactions).
- Pressure : Atmospheric (0.8–1.2 bar abs).
- Catalyst Loading : 0.1–0.6 mol equivalents of N,N-disubstituted formamide relative to the carboxylic acid.
Table 1: Comparative Analysis of Chlorinating Agents
| Parameter | Thionyl Chloride | Phosgene |
|---|---|---|
| Molar Ratio (Agent:Acid) | 1.0–1.3 | 1.0–1.3 |
| Catalyst Loading | 0.001–0.01 mol | 0.1–0.6 mol |
| Byproducts | SO₂, HCl | HCl |
| Reaction Time | 2–4 hours | 3–6 hours |
Thionyl chloride is preferred for laboratory-scale synthesis due to its handling safety, while phosgene dominates industrial applications for cost-effectiveness.
Multi-Step Synthesis via Ester Intermediate
For carboxylic acids with sensitive functional groups, a protective esterification strategy is employed. This method, adapted from Organic Syntheses procedures, involves three stages: esterification, hydrolysis, and chlorination.
Step 1: Esterification of Cyclohexanone Derivatives
Methyl 2-methyl-1-cyclohexene-1-carboxylate is synthesized via a Claisen condensation between cyclohexanone and dimethyl carbonate in the presence of sodium hydride (NaH):
$$
\text{Cyclohexanone + (CH₃O)₂CO} \xrightarrow{\text{NaH}} \text{Methyl 2-oxocyclohexanecarboxylate}
$$
Reaction Conditions :
Step 2: Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under acidic conditions (3 M acetic acid) to yield 6-methylcyclohexene-1-carboxylic acid. This step achieves near-quantitative conversion but requires careful pH control to prevent decarboxylation.
Step 3: Chlorination to Acyl Chloride
The carboxylic acid is treated with thionyl chloride under catalytic conditions, as described in Section 1. This step typically achieves 85–90% yield when using recycled catalyst phases.
Table 2: Multi-Step Synthesis Performance
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | NaH, THF, reflux | 79–87 | ≥95 |
| Hydrolysis | Acetic acid, H₂O | 90–95 | ≥98 |
| Chlorination | SOCl₂, N,N-dimethylformamide | 85–90 | ≥99 |
Industrial-Scale Production Methods
Large-scale manufacturing prioritizes continuous processes to optimize throughput and catalyst utilization. The patent US6770783B1 outlines two operational frameworks:
Batch Process
- Catalyst Preparation : N,N-disubstituted formamide is pre-saturated with HCl in a separate vessel before combining with the carboxylic acid.
- Reaction : Chlorinating agent and HCl are introduced simultaneously over 2–4 hours.
- Phase Separation : The product (upper phase) is decanted from the catalyst-rich lower phase, which is recycled after partial purging to remove impurities.
Continuous Process
- Reactor Design : Stirred-tank reactors with integrated gas-liquid distribution systems.
- Catalyst Recycling : 90–95% of the catalyst phase is reused, reducing raw material costs by 30–40%.
Table 3: Industrial Process Comparison
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Throughput | 100–200 kg/day | 500–1000 kg/day |
| Catalyst Loss | 5–10% per cycle | <2% per cycle |
| Energy Consumption | High (heating/cooling) | Moderate (steady-state) |
Critical Analysis of Methodologies
Direct Chlorination Advantages
Ester-Mediated Synthesis Advantages
Chemical Reactions Analysis
Types of Reactions: 6-Methylcyclohexene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under mild conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
6-Methylcyclohexene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylcyclohexene-1-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cyclohexanone: A similar compound with a ketone functional group instead of a carbonyl chloride.
Cyclohexene: Lacks the carbonyl chloride group but shares the cyclohexene ring structure.
Methylcyclohexane: A saturated analog without the double bond or carbonyl chloride group.
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